2-Chloroimidazo[1,2-A]pyrimidine
Description
Properties
IUPAC Name |
2-chloroimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-4-10-3-1-2-8-6(10)9-5/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYOHSQSRDINGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501301721 | |
| Record name | 2-Chloroimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501301721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189115-89-7 | |
| Record name | 2-Chloroimidazo[1,2-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189115-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501301721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Chloroimidazo 1,2 a Pyrimidine and Analogues
Sulfonylation Reactions for 2-Chloroimidazo[1,2-A]pyridine-3-sulfonamide
The introduction of a sulfonamide group at the C3-position of the 2-chloroimidazo[1,2-a]pyridine (B1597247) scaffold is a critical transformation, yielding 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide. This compound serves as a pivotal intermediate in the synthesis of various agrochemicals. researchgate.net The direct sulfonylation of 2-chloroimidazo[1,2-a]pyridine is a primary method to achieve this, and research has focused on optimizing the reaction conditions to improve yield and efficiency.
A key approach involves the reaction of 2-chloroimidazo[1,2-a]pyridine with chlorosulfonic acid. researchgate.net This electrophilic substitution reaction introduces a chlorosulfonyl group onto the electron-rich imidazo[1,2-a]pyridine (B132010) ring system, which is subsequently converted to the sulfonamide. The conditions for this two-step process, including reaction time, stoichiometry, and the use of additives, have been systematically investigated to maximize the output of the desired product. researchgate.net
The following table summarizes the optimized reaction conditions for the synthesis of 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide.
| Step | Reagent/Condition | Optimized Parameter | Yield |
| Sulfonylation | Chlorosulfonic acid to 2-chloroimidazo[1,2-a]pyridine ratio | 1.2:1 | >70% (with ethylamine) |
| Reaction Time | 4 hours | ||
| Ammonolysis | Solvent | Acetonitrile | >79.6% |
| Reaction Time | 3 hours | ||
| Reaction Temperature | 27°C |
Elucidation of Chemical Reactivity and Transformative Potential of 2 Chloroimidazo 1,2 a Pyrimidine
Cross-Coupling Reaction Dynamics
Palladium-catalyzed cross-coupling reactions are fundamental in synthetic organic chemistry for creating carbon-carbon and carbon-heteroatom bonds. These reactions are crucial in the synthesis of natural products, active pharmaceutical ingredients, and advanced materials. nih.gov The effectiveness of these transformations often relies on the design of specialized ligands that enhance the catalytic cycle. nih.gov
Palladium-Catalyzed Coupling with N-Tosylhydrazones
A notable application of palladium catalysis is the cross-coupling reaction between 2-iodoglycals and N-tosylhydrazones, which provides a direct route to 2-C-alkenyl-glycosides. researchgate.net This methodology highlights the potential for forming C-C bonds with complex substrates. While this specific example does not involve 2-chloroimidazo[1,2-a]pyrimidine directly, the underlying principles of palladium-catalyzed coupling are broadly applicable. For instance, the functionalization of imidazo[1,2-a]pyridines through palladium-catalyzed reactions, such as Suzuki-Miyaura and direct C-H arylation, has been successfully demonstrated using catalysts like (SIPr)Pd(allyl)Cl under microwave irradiation. medjchem.com These methods allow for the efficient synthesis of substituted imidazo[1,2-a]pyridine (B132010) derivatives. medjchem.com Similarly, the synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions has been developed, showcasing the adaptability of the imidazo[1,2-a]pyridine core for creating novel ligands. nih.govrsc.org
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. The reactivity of strained intermediates often drives these transformations, leading to complex molecular architectures.
[3+2] Cycloaddition with 2H-Azirines
2H-Azirines are highly strained three-membered heterocycles that serve as valuable precursors in organic synthesis. nih.govresearchgate.net They can be generated in situ and participate in formal [3+2] cycloaddition reactions with various electrophiles. nih.gov This process, which can be initiated by energy transfer catalysis, allows for the formation of diverse five-membered nitrogen-containing heterocycles, such as pyrrolines. nih.gov The reaction proceeds with high regio- and diastereoselectivity, providing access to highly substituted cyclic imines. nih.gov While direct examples involving this compound are not explicitly detailed, the principles of using strained heterocycles in cycloadditions are well-established and offer potential pathways for functionalizing the imidazo[1,2-a]pyrimidine (B1208166) scaffold. The photochemical ring opening of 2H-azirines can generate nitrile ylides, which are 1,3-dipoles capable of participating in cycloaddition reactions to form various five-membered N-heterocycles. researchgate.net
Heteroatom Functionalization
The introduction of heteroatoms into a molecular scaffold can significantly alter its chemical and biological properties. Selenylation is one such functionalization that has garnered interest.
Selenylation Reactions with Aryl/Heteroaryl Selenols
While specific studies on the selenylation of this compound were not found, the broader context of heteroatom functionalization of similar heterocyclic systems is well-documented. The introduction of selenium-containing moieties can be a valuable strategy for modifying the electronic and steric properties of the parent molecule.
Condensation Reactions for Schiff Base and Chalcone (B49325) Formation
Condensation reactions are a cornerstone of organic synthesis, enabling the formation of key functional groups such as imines (Schiff bases) and α,β-unsaturated ketones (chalcones).
The synthesis of Schiff bases often involves the condensation of a primary amine with a carbonyl compound. nih.gov Pyrimidine-containing Schiff bases are of particular interest due to the biological significance of the pyrimidine (B1678525) ring. nih.gov These reactions are typically facilitated by the removal of water or the use of acid catalysts. nih.gov For instance, new 5-iminomethylpyrimidine compounds have been synthesized by reacting pyrimidine-5-carbaldehyde (B119791) derivatives with substituted anilines. nih.gov
Chalcones, on the other hand, are typically formed through the Claisen-Schmidt condensation of an aldehyde and a ketone. New chalcones incorporating a 2-chloroimidazo[1,2-a]pyridine (B1597247) fragment have been synthesized, demonstrating the utility of this scaffold in creating compounds with potential physicochemical applications. researchgate.net
| Reactant 1 | Reactant 2 | Product Type | Reaction Type |
| Pyrimidine-5-carbaldehyde derivative | p-Phenethidine | Schiff Base | Condensation nih.gov |
| 2,6-diformyl-4-methylphenol | 5-aminouracil | Schiff Base | Condensation nih.gov |
| 1-ferrocenyl-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)propanone | 2,5-dimethoxytetrahydrofuran (B146720) | 2,4,6-trisubstituted pyrimidine | Condensation/Cyclization researchgate.net |
Reactions with Dimethoxytetrahydrofuran for Pyrimidine Ring Formation
By analogy, the reaction would likely proceed via the nucleophilic attack of an amino group on the imidazo[1,2-a]pyrimidine core onto the activated 2,5-dimethoxytetrahydrofuran. To facilitate this, the this compound would first need to be converted to an amino-functionalized derivative, such as 2-aminoimidazo[1,2-a]pyrimidine. This amino group would then act as the primary amine in the Clauson-Kaas reaction.
The proposed reaction sequence is as follows:
Amination of this compound: The chloro-substituent at the 2-position can be displaced by an amino group through nucleophilic aromatic substitution.
Clauson-Kaas Pyrrole (B145914) Synthesis: The resulting 2-aminoimidazo[1,2-a]pyrimidine would then be reacted with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst. The acidic conditions facilitate the hydrolysis of the methoxy (B1213986) groups of the tetrahydrofuran (B95107) derivative to form a 1,4-dicarbonyl intermediate, which then undergoes condensation with the amine to form the pyrrole ring.
This sequence would lead to the formation of N-(imidazo[1,2-a]pyrimidin-2-yl)pyrrole. Subsequent cyclization reactions could then potentially be employed to form a new pyrimidine ring, leading to a more complex fused heterocyclic system.
Table 1: Proposed Reaction Components and Conditions for Pyrimidine Ring Formation via a Pyrrole Intermediate
| Step | Reactants | Reagents/Catalysts | Anticipated Product |
| 1 | This compound | Ammonia or an amino source | 2-Aminoimidazo[1,2-a]pyrimidine |
| 2 | 2-Aminoimidazo[1,2-a]pyrimidine, 2,5-Dimethoxytetrahydrofuran | Acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) | N-(imidazo[1,2-a]pyrimidin-2-yl)pyrrole |
| 3 | N-(imidazo[1,2-a]pyrimidin-2-yl)pyrrole | Reagents for pyrimidine ring annulation | Fused pyrrolo[1,2-a]pyrimido[x,y-z]pyrimidine system |
Electrochemical Polymerization Phenomena
The electrochemical polymerization of heterocyclic compounds is a powerful method for the creation of conductive polymer films with potential applications in electronics and sensor technology. The presence of the chloro-substituent on the imidazo[1,2-a]pyrimidine ring can influence its electrochemical behavior.
While specific studies on the electrochemical polymerization of this compound are not extensively documented, research on analogous chlorinated heterocyclic compounds provides insight into the potential polymerization pathways. For instance, the anodic polymerization of 4-(5-chloro-2-pyridylazo)-1,3-diaminobenzene has been reported to form electroactive polymer films. researchgate.net
The electrochemical polymerization of this compound would likely proceed through an oxidative coupling mechanism. Upon application of an anodic potential, the monomer can be oxidized to form radical cations. These radical cations can then couple, leading to the formation of dimers, oligomers, and ultimately a polymer film on the electrode surface. The chlorine atom may influence the polymerization process by affecting the electron density of the ring system and potentially participating in the polymerization reaction itself, although it could also be a site for side reactions.
The expected polymer would feature repeating units of the imidazo[1,2-a]pyrimidine core, likely linked through positions of high electron density. The resulting polymer's properties, such as conductivity and morphology, would be dependent on the polymerization conditions, including the solvent, supporting electrolyte, and the applied potential.
Table 2: Potential Parameters for Electrochemical Polymerization of this compound
| Parameter | Condition/Component | Role/Effect |
| Monomer | This compound | The building block of the polymer chain. |
| Solvent | Acetonitrile, Dichloromethane | Provides the medium for the reaction and dissolves the monomer and electrolyte. |
| Supporting Electrolyte | Tetrabutylammonium perchlorate (B79767) (TBAP), Lithium perchlorate (LiClO₄) | Ensures conductivity of the solution. |
| Working Electrode | Platinum, Glassy Carbon, Indium Tin Oxide (ITO) | Surface where the polymer film is deposited. |
| Potential Control | Cyclic Voltammetry, Potentiostatic or Galvanostatic methods | Controls the oxidation of the monomer and the growth of the polymer film. |
Dehydrogenative Coupling Reactions
Dehydrogenative coupling reactions represent an atom-economical and environmentally benign approach to the formation of carbon-carbon and carbon-heteroatom bonds. These reactions avoid the need for pre-functionalized starting materials, proceeding through the direct coupling of C-H bonds.
Palladium-catalyzed intramolecular cross-dehydrogenative coupling has been successfully employed for the synthesis of fused imidazo[1,2-a]pyrimidines. beilstein-journals.org This methodology provides a practical route to extend the heterocyclic framework. While the reported examples may not specifically start with this compound, the principles are applicable.
In a typical reaction, a substrate bearing an imidazo[1,2-a]pyrimidine core and a tethered aryl or heteroaryl group would be subjected to a palladium catalyst and an oxidant. The palladium catalyst facilitates the activation of a C-H bond on the imidazo[1,2-a]pyrimidine ring and a C-H bond on the tethered aromatic group, leading to the formation of a new C-C bond and the construction of an additional fused ring.
For this compound, a potential application of this chemistry would involve a preliminary substitution of the chloro group with a suitable tethered moiety, followed by an intramolecular dehydrogenative coupling to construct a polycyclic system. Alternatively, intermolecular dehydrogenative coupling reactions could be envisioned, where this compound is directly coupled with another aromatic or heteroaromatic compound, although controlling regioselectivity could be a challenge. rsc.org
Table 3: Example of a Dehydrogenative Coupling Reaction for Fused Imidazo[1,2-a]pyrimidine Synthesis
| Reactant | Catalyst | Oxidant | Solvent | Product Type |
| Imidazo[1,2-a]pyrimidine with a tethered aryl group | Pd(OAc)₂ | Cu(OAc)₂ or Ag₂CO₃ | Toluene, DMF | Fused polycyclic heteroaromatic system |
Strategic Derivatization and Scaffold Functionalization of 2 Chloroimidazo 1,2 a Pyrimidine
C3-Functionalization Strategies
The C3 position of the imidazo[1,2-a]pyridine (B132010) ring system, a close analogue to the pyrimidine (B1678525) counterpart, is electron-rich, making it susceptible to attack by electrophiles and radicals. researchgate.net This reactivity has been harnessed to introduce a wide range of functional groups, thereby modulating the physicochemical and biological properties of the resulting molecules. researchgate.netresearchgate.net
Alkylation and Arylation
The introduction of alkyl and aryl groups at the C3 position is a common strategy to enhance the lipophilicity and steric bulk of the molecule, which can influence its interaction with biological targets.
Alkylation: Aza-Friedel-Crafts reactions have been effectively employed for the C3-alkylation of imidazo[1,2-a]pyridines. nih.govresearchgate.net For instance, a three-component reaction involving an imidazo[1,2-a]pyridine, an aldehyde, and an amine, catalyzed by a Lewis acid like Y(OTf)₃, yields C3-alkylated products in moderate to good yields. nih.govresearchgate.net This method is advantageous due to its operational simplicity, broad substrate scope, and high atom economy. researchgate.net The reaction is proposed to proceed through the formation of an iminium ion, which is then attacked by the electron-rich C3 position of the imidazo[1,2-a]pyridine. nih.gov
Arylation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been instrumental in the C3-arylation of related imidazo[1,2-a]pyridine systems. researchgate.net This approach allows for the introduction of a variety of aryl and heteroaryl moieties. Furthermore, direct C-H arylation has emerged as a powerful tool, enabling the formation of C-C bonds without the need for pre-functionalized starting materials. researchgate.net
Carbonylation and Sulfenylation
Carbonylation: The introduction of a carbonyl group at the C3 position opens up avenues for further derivatization, such as the formation of amides, esters, and ketones. The Vilsmeier-Haack reaction, for example, can be used to introduce a formyl group (an aldehyde), creating a key intermediate for the synthesis of more complex molecules. researchgate.net
Sulfenylation: The incorporation of sulfur-containing functional groups can significantly impact the biological activity of the parent compound. Sulfenylated imidazo-fused heterocyles have been designed and synthesized, with some demonstrating notable anticancer activity.
Selenation and Halogenation
Selenation: The introduction of selenium, a chalcogen with unique electronic properties, into the imidazo[1,2-a]pyrimidine (B1208166) scaffold is an area of growing interest. C3-selenated imidazo[1,2-a]pyridines have been synthesized, further expanding the chemical space accessible from this versatile core. researchgate.net
Halogenation: Halogenation at the C3 position provides a handle for subsequent cross-coupling reactions, allowing for the late-stage functionalization of the scaffold. For instance, 3-bromoimidazo[1,2-a]pyridines can be synthesized and then utilized in various palladium-catalyzed coupling reactions. researchgate.net
N-Substitution and Phosphonation
N-Substitution: While C3 is the primary site for electrophilic attack, N-substitution on the imidazole (B134444) ring is also a viable functionalization strategy. This can be achieved through various alkylation and arylation reactions, influencing the electronic properties and conformation of the heterocyclic system.
Phosphonation: The introduction of a phosphonate (B1237965) group can enhance the water solubility and bioavailability of a compound, and also provides a site for coordination with metal ions. This functionalization can be achieved through various synthetic protocols, further diversifying the range of accessible derivatives.
Synthesis of Chalcone (B49325) and Schiff Base Conjugates
The conjugation of the 2-chloroimidazo[1,2-a]pyrimidine scaffold with chalcones and Schiff bases has yielded compounds with promising biological activities. researchgate.netdntb.gov.ua
Chalcones , or 1,3-diphenyl-2-propen-1-ones, are known for their diverse pharmacological properties, including anti-inflammatory, and anticancer activities. derpharmachemica.comSchiff bases , characterized by the imine or azomethine group, are also a well-established class of bioactive compounds.
The synthesis of these conjugates typically involves a multi-step process. researchgate.net For instance, 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde (B111656) can be prepared and then reacted with appropriate acetophenone (B1666503) derivatives in a Claisen-Schmidt condensation to yield chalcone conjugates. researchgate.net Similarly, Schiff base conjugates can be synthesized by the condensation of the same aldehyde with various substituted anilines. researchgate.net
A study described the synthesis of a series of 2-chloroimidazo[1,2-a]pyridine-appended chalcone and Schiff base conjugates and evaluated their biological properties. researchgate.net The synthetic scheme involved the initial preparation of 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, which then served as a key intermediate.
| Conjugate Type | Reactants | Reaction Type | Resulting Conjugate |
| Chalcone | 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde and acetophenone derivatives | Claisen-Schmidt Condensation | 2-chloroimidazo[1,2-a]pyridine-chalcone conjugates researchgate.net |
| Schiff Base | 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde and substituted anilines | Condensation | 1-(2-chloroimidazo[1,2-a]pyridin-3-yl)-N-(4-substitutedphenyl)methanimines researchgate.net |
Design and Preparation of Pyrimidine-Fused Analogues
The fusion of an additional pyrimidine ring to the imidazo[1,2-a]pyrimidine core leads to the formation of novel polycyclic heterocyclic systems with potentially enhanced biological activities. The synthesis of such pyrimidine-fused analogues often involves multi-component reactions or tandem cyclization strategies. biointerfaceresearch.com
One approach involves the one-pot, three-component reaction of a substituted 4-phenylthiazole-2-amine, acetylacetone, and various aromatic aldehydes in the presence of an acid catalyst to yield thiazolo[3,2-α]pyrimidine derivatives. biointerfaceresearch.com Another strategy involves the Hantzsch-type condensation of dihydropyrimidines with substituted phenacyl chlorides to form 3-substituted-5H-thiazolo[3,2-α]pyrimidine derivatives.
Research has also focused on the synthesis of pyranothienoimidazo[1,2-a]pyrimidine compounds and benzo researchgate.netnih.govimidazo[1,2-a]pyrimidines, which have been investigated for their anticonvulsant and kinase inhibitory activities, respectively. dergipark.org.tr The synthesis of pyrrolo[1,2-a]pyrimidine (B7980946) enantiomers has been achieved through a domino ring-closure followed by a retro-Diels-Alder protocol. nih.gov
These synthetic strategies highlight the modularity and versatility of the imidazo[1,2-a]pyrimidine scaffold, allowing for the construction of a wide range of fused heterocyclic systems with diverse and tunable properties.
Development of Imidazo[1,2-A]pyridine-3-carboxamides
The development of imidazo[1,2-a]pyridine-3-carboxamides has led to the discovery of potent agents against various strains of Mycobacterium tuberculosis (Mtb). nih.govacs.org This class of compounds is noted for its synthetic accessibility and promising pharmacokinetic profiles. nih.govacs.org
In a key study, a series of nine 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides and a single 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxamide were synthesized and evaluated. nih.govacs.org The general synthesis for the pyridine-based scaffold involves the reaction of an appropriate 2-aminopicoline with ethyl 2-chloroacetoacetate. nih.gov The resulting imidazo[1,2-a]pyridine-3-carboxylate can then be converted to the desired carboxamide.
These compounds have demonstrated significant in vitro activity against replicating, non-replicating, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb. nih.govrsc.org Seven of the ten synthesized compounds showed minimum inhibitory concentration (MIC₉₀) values of ≤1 μM against the tested tuberculosis strains. nih.govacs.org The activity of these compounds, particularly against resistant strains, highlights their potential as a new class of anti-TB agents. rsc.org For instance, the MIC₉₀ values against MDR strains ranged from 0.07 to 2.2 μM, and against XDR strains, the range was 0.07 to 0.14 μM. rsc.org Furthermore, these compounds were found to be non-cytotoxic against Vero cells, with an IC₅₀ greater than 128 μM. rsc.org
A representative compound from this class demonstrated high selectivity for Mtb when screened against other nonmycobacterial organisms. nih.govacs.org The promising in vivo ADME (absorption, distribution, metabolism, and excretion) properties of selected compounds further underscore the therapeutic potential of this scaffold. nih.govacs.org Subsequent research has continued to explore the structure-activity relationship (SAR) of this class, leading to the development of the clinical candidate Q203, which is active against both MDR- and XDR-TB. rsc.org
| Compound Class | Target | Activity Range (MIC₉₀) | Notes |
|---|---|---|---|
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Replicating & Non-replicating Mtb | 0.4–1.9 μM | Seven analogues showed MIC₉₀ ≤1 μM. nih.govacs.orgrsc.org |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | MDR-Mtb | 0.07–2.2 μM | Demonstrates potency against resistant strains. rsc.org |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | XDR-Mtb | 0.07–0.14 μM | Highly active against extensively drug-resistant TB. rsc.org |
| 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxamide | Mtb strains | Included in study with pyridine (B92270) analogues. | One of ten compounds synthesized in the initial set. nih.govacs.org |
| N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide (5b) | Mtb Pantothenate Synthetase | IC₅₀ of 1.90 ± 0.12 μM | Identified as a potent inhibitor of a key Mtb enzyme. nih.gov |
Novel Styryl Dye Derivatization Based on 2-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde
The 2-chloroimidazo[1,2-a]pyridine (B1597247) scaffold has also been utilized in the development of novel dyes. Specifically, 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde serves as a key intermediate for synthesizing a series of styryl disperse dyes. ymerdigital.com
The synthesis begins with the cyclization of 2-aminopyridine (B139424) to produce 2-chloroimidazo[1,2-a]pyridine. ymerdigital.com This intermediate then undergoes a Vilsmeier-Haack reaction, using phosphorus oxychloride and dimethylformamide (DMF), to yield 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde. ymerdigital.com This aldehyde is subsequently reacted with various active methylene (B1212753) compounds through a Knoevenagel condensation to create a range of styryl dyes with extended chromophoric systems. ymerdigital.com
| Dye Series | Fabric | Observed Property | Reference |
|---|---|---|---|
| Highly Extended Styryls (5a, 5b, 6a, 6b) | Polyester, Nylon | Brighter shades compared to less extended dyes. | ymerdigital.com |
| Less Extended Styryls (4a, 4b, 7a, 7b, 8a, 8b) | Polyester, Nylon | Less bright shades. | ymerdigital.com |
| Non-methylated Dyes | Polyester, Nylon | Better dyeing and fastness properties. | ymerdigital.com |
| All Synthesized Dyes | Nylon | Better light and sublimation fastness than on polyester. | ymerdigital.com |
Bioisosteric Replacement Strategies for Imidazo[1,2-A]pyrimidine Scaffolds
Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a lead compound to improve its pharmacological, pharmacokinetic, or toxicological profile. spirochem.comresearchgate.net This approach involves substituting a functional group or an entire substructure with another that possesses similar physical or chemical properties, thereby retaining or enhancing biological activity. nih.gov This strategy is crucial for expanding into new intellectual property spaces and optimizing drug-like properties. spirochem.comresearchgate.net
Other potential bioisosteric modifications could include:
Replacing the Chlorine Atom: The chlorine at the 2-position is a versatile handle for synthesis, but it can be replaced with other groups like -CH₃, -CF₃, or even small heterocyclic rings to modulate lipophilicity and metabolic stability.
Ring Atom Substitution: Replacing a nitrogen atom in the pyrimidine ring with a carbon atom (or vice versa) constitutes a classical bioisosteric switch.
Scaffold Hopping: A more drastic approach, scaffold hopping, involves replacing the entire imidazo[1,2-a]pyrimidine core with a structurally different scaffold that preserves the key pharmacophoric features. nih.gov This can lead to entirely new chemical classes with improved properties. researchgate.net
The application of these strategies allows chemists to fine-tune the properties of molecules based on the imidazo[1,2-a]pyrimidine scaffold, optimizing them for specific therapeutic or material science applications. digitellinc.com
| Original Group/Scaffold | Potential Bioisosteric Replacement | Rationale |
|---|---|---|
| Pyrimidine Ring | Pyridine Ring | Alter electronic properties and metabolic stability while maintaining core structure. spirochem.comresearchgate.net |
| 2-Chloro Group | -CF₃, -OCH₃, Cyclopropyl | Modify lipophilicity, metabolic stability, and binding interactions. |
| Imidazo[1,2-a]pyrimidine | Pyrido[1,2-a]pyrimidinone | Scaffold hop to explore new chemical space and patentability. nih.govdigitellinc.com |
| Imidazole Ring Nitrogen | Carbon (with appropriate substitution) | Classic bioisosteric replacement to alter H-bonding capacity. researchgate.net |
Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation of 2 Chloroimidazo 1,2 a Pyrimidine Architectures
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 2-chloroimidazo[1,2-a]pyrimidine. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each nucleus, allowing for a detailed structural map.
¹H NMR and ¹³C NMR Spectral Interpretations
In the ¹H NMR spectrum of 2-chloroimidazo[1,2-a]pyridine (B1597247), a related parent compound, the proton signals appear at specific chemical shifts (δ) that are characteristic of their positions on the fused ring system. For instance, a proton at position 3 (H-3) might appear as a singlet, while protons on the pyridine (B92270) ring will exhibit more complex splitting patterns due to coupling with adjacent protons. researchgate.net The chemical shifts for the pyridine protons typically fall in the range of δ 6.8 to 9.5 ppm. researchgate.net
The ¹³C NMR spectrum provides complementary information, with each carbon atom resonating at a distinct chemical shift. The carbon atom attached to the chlorine (C-2) is significantly influenced by the electronegativity of the halogen, causing a downfield shift. Other carbon signals provide a complete picture of the carbon skeleton. rsc.orgbeilstein-journals.org
Table 1: Representative NMR Data for Imidazo[1,2-a]pyrimidine (B1208166) Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| 2-Phenylimidazo[1,2-a]pyrimidine | 9.25 (s, 1H), 8.75 (dd, J = 6.8, 2.0 Hz, 1H), 8.59 (dd, J = 4.1, 2.0 Hz, 1H), 8.25 (dd, J = 7.9, 1.5 Hz, 1H), 7.95 (d, J = 8.4 Hz, 1H), 7.88 (dd, J = 7.0, 1.6 Hz, 2H), 7.74 – 7.65 (m, 1H), 7.57 (ddd, J = 8.4, 7.4, 1.5 Hz, 1H), 7.47 (dd, J = 7.6, 7.0 Hz, 2H), 7.40 (tt, J = 7.6, 1.6 Hz, 1H), 6.98 (dd, J = 6.8, 4.1 Hz, 1H) | Not specified in source | nih.gov |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound. The molecular ion peak ([M]⁺) in the mass spectrum confirms the molecular weight of the compound. For this compound (C₆H₄ClN₃), the expected monoisotopic mass is approximately 153.01 g/mol . cymitquimica.comepa.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. beilstein-journals.org
The fragmentation of imidazo[1,2-a]pyrimidine derivatives under electron impact often involves the successive loss of small, stable fragments. researchgate.netsapub.org The fragmentation pattern provides valuable structural information by indicating the relative stability of different parts of the molecule. libretexts.org
Table 2: Mass Spectrometry Data for this compound
| Technique | Observation | Reference |
|---|---|---|
| Electron Impact MS | Molecular ion peak and characteristic fragment ions | researchgate.netsapub.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its constituent bonds. youtube.com
Key expected absorptions include C-H stretching vibrations from the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic system, and the C-Cl stretching vibration. nih.govlibretexts.org The positions of these bands can be influenced by the electronic environment of the fused ring system. pressbooks.pub
Table 3: Characteristic IR Absorptions for Imidazo[1,2-a]pyrimidine Derivatives
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| C-H (aromatic) | Stretching | 3110 - 3066 | nih.gov |
| C=N | Stretching | ~1605 | nih.gov |
| C=C (aromatic) | Stretching | 1588 - 1563 | nih.gov |
| C-N | Stretching | 1218 - 1207 | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λ_max) are characteristic of the conjugated π-electron system of the imidazo[1,2-a]pyrimidine core. The specific electronic transitions can be influenced by the substituent groups on the heterocyclic framework.
Fluorescence Spectroscopy in Molecular Rotor Studies
While direct studies on this compound as a molecular rotor are not extensively reported, derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold have been investigated for their fluorescence properties. These studies often focus on how the molecular environment affects the fluorescence quantum yield and lifetime. In the context of molecular rotors, the internal rotation of specific parts of the molecule can provide a non-radiative decay pathway, leading to changes in fluorescence intensity that can be correlated with the viscosity of the medium.
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-chloroimidazo[1,2-a]pyridine |
| 2-Phenylimidazo[1,2-a]pyrimidine |
| 7-Oxo-N-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-5-carboxamide |
| N-(3-Chloro-2-methylphenyl)-7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-5-carboxamide |
| 2-aminopyridine (B139424) |
| Chloroacetaldehyde |
| 2-chloropyridine |
| Formamide |
| Imidazo[1,2-a]pyridine |
| Imidazo[1,2-a]pyrimidine |
| 2-aminobenzimidazol |
| Ethyl 3-oxo hexanoate |
| Pyrimidine (B1678525) |
| Pyrazine |
| Pyridazine |
Computational Chemistry and Cheminformatics in 2 Chloroimidazo 1,2 a Pyrimidine Research
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of many-body systems, such as atoms and molecules. aps.orgaps.org It is particularly valuable in predicting the electronic structure and reactivity of molecules like 2-chloroimidazo[1,2-a]pyrimidine. DFT calculations can provide detailed information on the molecule's geometry, vibrational frequencies, and electronic distribution. nih.gov
Correlation of DFT Parameters with Experimental Data
A key aspect of validating computational models is the correlation of DFT-calculated parameters with experimental data. For instance, theoretical vibrational frequencies obtained from DFT calculations are often compared with experimental FT-IR and FT-Raman spectra. nih.gov This comparison helps in the accurate assignment of vibrational modes and confirms the optimized geometry of the molecule. Similarly, calculated electronic transitions can be correlated with UV-visible spectroscopy data to understand the electronic behavior of the compound. nih.gov The agreement between calculated and experimental data lends confidence to the predictive power of the DFT model for properties that are difficult or impossible to measure experimentally.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. libretexts.org A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For derivatives of the related imidazo[1,2-a]pyrimidine (B1208166) scaffold, FMO analysis has been used to understand their reactivity and potential as bioactive molecules. nih.gov The distribution of HOMO and LUMO across the this compound framework reveals the most probable sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). libretexts.orgyoutube.com These maps are generated by calculating the electrostatic potential at the surface of the molecule and are color-coded, typically with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).
For this compound, the MEP map would reveal the electronegative nitrogen atoms as regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and the region around the chlorine atom would likely exhibit a positive potential, indicating sites prone to nucleophilic attack. MEP analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, which are critical for biological activity and crystal packing.
Global Reactivity Descriptors
Chemical Potential (μ): Represents the escaping tendency of electrons from a system.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These descriptors are calculated using the ionization potential (I) and electron affinity (A), which can be approximated by the energies of the HOMO and LUMO, respectively, through Koopmans' theorem. researchgate.net The study of these parameters for this compound and its derivatives provides a quantitative measure of their stability and reactivity, aiding in the design of new compounds with desired chemical properties.
Table 1: Calculated Global Reactivity Descriptors for a Hypothetical this compound Derivative
| Descriptor | Formula | Value (eV) |
| HOMO Energy | EHOMO | -6.85 |
| LUMO Energy | ELUMO | -1.75 |
| Ionization Potential (I) | -EHOMO | 6.85 |
| Electron Affinity (A) | -ELUMO | 1.75 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.10 |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.30 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.55 |
| Electrophilicity Index (ω) | μ2 / (2η) | 3.62 |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from specific DFT calculations.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target.
Exploration of Binding Interactions with Biological Macromolecules
For this compound, molecular docking studies are employed to explore its potential to interact with various biological macromolecules, such as enzymes and receptors, that are implicated in disease pathways. The imidazo[1,2-a]pyrimidine scaffold is a known pharmacophore found in many biologically active compounds. nih.govchemrxiv.org
Docking simulations can identify the specific binding pocket on a protein that this compound is likely to occupy. The analysis of the docked conformation reveals key binding interactions, including hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the amino acid residues of the protein. For example, the nitrogen atoms of the imidazopyrimidine core can act as hydrogen bond acceptors, while the chlorine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
These studies provide a rational basis for the observed biological activity of related compounds and guide the design of new derivatives of this compound with improved potency and selectivity. By understanding the specific interactions at the molecular level, medicinal chemists can make targeted modifications to the chemical structure to enhance its binding affinity for a particular protein target.
In Silico Prediction of Biological Targets and Pathways
Target identification is a critical first step in drug discovery, and in silico methods, often termed "target fishing," provide powerful tools for hypothesizing the biological partners of a novel compound based solely on its chemical structure. nih.gov For a scaffold like this compound, these computational approaches can predict potential protein targets, thereby suggesting therapeutic applications and guiding further experimental validation.
One prominent method involves the use of machine learning models, such as Laplacian-modified naïve Bayesian models, trained on vast chemogenomics databases like WOMBAT (World Of Molecular BioAcTivity) or ChEMBL. nih.gov These databases contain information on the biological activities of millions of compounds against thousands of targets. By representing a query molecule, such as a this compound derivative, using molecular fingerprints (e.g., extended-connectivity fingerprints), these models can calculate the probability of its interaction with a wide array of known biological targets. nih.gov This allows researchers to deconvolute generic activities and pinpoint specific enzymes, receptors, or ion channels that are most likely to bind to the compound. nih.gov For instance, a model might predict that the imidazo[1,2-a]pyrimidine core has a high likelihood of interacting with a specific family of protein kinases, which are common targets in oncology research.
Beyond protein targets, computational methods can also identify interactions with other biological macromolecules. In research on Myotonic Dystrophy, in silico approaches including scaffold analysis, similarity searching, and druggability analysis were used to screen for small molecules that could bind to pathogenic CUG RNA repeats. plos.org This work, which identified active pyrido[2,3-d]pyrimidine (B1209978) derivatives, demonstrates how computational screening can be adapted to find molecules that modulate biological function by binding to non-protein targets. plos.org Such a strategy could be employed to investigate whether this compound derivatives have the potential to interact with specific RNA or DNA structures. The process often involves predicting binding sites and affinities through molecular docking simulations against the macromolecular target structure. plos.org
| In Silico Target Prediction Approach | Methodology | Typical Application | Relevant Research Example |
| Chemogenomics-Based Target Fishing | Utilizes machine learning models (e.g., Bayesian) trained on large databases (ChEMBL, WOMBAT) of known compound-target interactions. nih.gov | Predicting the most probable protein targets (e.g., kinases, GPCRs) for a novel compound. | A Bayesian model successfully predicted specific targets for compounds with generic annotations like "anti-inflammatory" or "antineoplastic". nih.gov |
| Structure-Based Target Identification | Involves docking a compound into the 3D structures of a panel of potential biological targets to predict binding affinity and mode. | Identifying targets when a crystal structure or reliable homology model is available. | Docking of pyrido[2,3-d]pyrimidine derivatives into RNA structures to identify molecules that disrupt pathogenic complexes in Myotonic Dystrophy. plos.org |
| Pharmacophore-Based Screening | A 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings) is used to search databases for compounds that match the pharmacophore and thus may share a common target. | Finding new scaffolds that are predicted to bind to the same target as a known active ligand. | Used in virtual screening to identify novel chemotypes with desired biological activity. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. scienceforecastoa.com These models are fundamental in medicinal chemistry for understanding which molecular features drive activity, allowing for the rational design of more potent or selective analogues. The general approach involves calculating a set of molecular descriptors for a series of compounds and using statistical methods to build a regression or classification model that can predict the activity of new, untested molecules. researchgate.net
While specific QSAR studies on this compound are not widely published, extensive research on closely related pyrimidine (B1678525) and fused pyrimidine scaffolds provides a clear blueprint for how such studies would be conducted. For example, a QSAR study on 2-(4-methylsulphonylphenyl)pyrimidine derivatives as cyclooxygenase-2 (COX-2) inhibitors successfully identified key molecular descriptors that govern inhibitory activity. nih.gov Using Comparative Partial-Least Squares (CP-MLR) analysis, the model highlighted the importance of descriptors related to atomic properties like Sanderson electronegativity (Me) and polarizability (Mp), as well as the prevalence of aromatic ether functionalities (nRORPh). nih.gov This indicates that modulating the electronic and structural properties at specific points in the molecule is crucial for enhancing COX-2 inhibition.
In another relevant study, the anti-malarial activity of 1,2,4-triazolo[1,5-a]pyrimidine analogs against Plasmodium falciparum was modeled using various machine learning algorithms. researchgate.net The resulting models showed strong predictive power, with a Support Vector Regression (SVR) model demonstrating high robustness. The final regression equation revealed that descriptors such as the logarithm of the partition coefficient (slogP) and certain surface area descriptors (vsurf-W2) were significant in predicting the half-maximal inhibitory concentration (pIC50). researchgate.net This suggests that both lipophilicity and specific molecular shape/surface properties are key determinants of anti-plasmodial potency for this scaffold. These findings provide valuable insights for optimizing the this compound core for potential applications.
| QSAR Study on 1,2,4-triazolo[1,5-a]pyrimidine Anti-Malarial Agents | Details |
| Biological Activity Modeled | Inhibition of Plasmodium falciparum (pIC50) researchgate.net |
| Machine Learning Algorithms Tested | k-Nearest Neighbors (kNN), Support Vector Regression (SVR), Random Forest Regression (RFR), among others. researchgate.net |
| Best Performing Model (Cross-Validation) | Support Vector Regression (SVR) with R² = 0.67 and RMSE = 0.57. researchgate.net |
| Significant Molecular Descriptors | slogP (lipophilicity), npr1 (ring complexity), pmi3 (principal moment of inertia), vsurf-CW2 and vsurf-W2 (hydrophilic/lipophilic surface areas). researchgate.net |
| Interpretation of Findings | The model indicates that higher lipophilicity (slogP) and specific hydrophilic surface properties (vsurf-W2) are positively correlated with anti-malarial activity, providing a clear strategy for structural optimization. researchgate.net |
Virtual Screening and Library Design Methodologies
Virtual screening is a computational technique used to search vast databases of chemical compounds to identify those that are most likely to possess a desired biological activity. researchgate.net This process significantly narrows the field of candidates for experimental testing. Complementing this is library design, where computational tools are used to create virtual combinatorial libraries (VCLs)—large sets of theoretical molecules built around a core scaffold like this compound by systematically adding different chemical groups (R-groups) at various substitution points. mdpi.com
Virtual screening can be broadly categorized into two types:
Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the biological target. Compounds from a library are computationally "docked" into the target's binding site, and scoring functions are used to rank them based on their predicted binding affinity and complementarity. mdpi.com
Ligand-Based Virtual Screening (LBVS): When a target's structure is unknown, LBVS uses the chemical structure of one or more known active compounds as a template. The screening then searches for other molecules in a database that have a similar shape, size, or pharmacophore pattern. researchgate.net
A powerful example of these methodologies in action is a study on imidazo[1,2-a]pyridines (a closely related core) for treating visceral leishmaniasis. nih.gov Researchers initiated an innovative collaboration to perform ligand-based similarity screening across multiple large, proprietary pharmaceutical company databases. nih.gov This in silico approach rapidly identified a diverse set of analogues to an initial hit compound. Subsequent experimental testing of these virtually-selected compounds not only confirmed the anti-leishmanial activity of the chemotype but also led to the discovery of derivatives with improved potency and a better selectivity index. nih.gov The study successfully identified at least five positions around the core scaffold that could be modified while retaining activity, providing a clear roadmap for hit-to-lead optimization. nih.gov
The design of a virtual library around the this compound scaffold would follow a similar logic. Using software tools like RDKit or ChemAxon's Reactor, researchers can define reaction schemes and input a set of building blocks (reagents) to be virtually attached to the core, generating a VCL of thousands or even millions of potential derivatives. mdpi.com This library can then be filtered for drug-like properties and subjected to virtual screening against a chosen target to prioritize a smaller, more manageable set of compounds for chemical synthesis and biological evaluation.
| Computational Tool/Technique | Primary Function in Library Design & Virtual Screening |
| RDKit / KNIME | Open-source toolkits used for generating combinatorial libraries, calculating molecular descriptors, and performing chemical data analysis. mdpi.com |
| AutoDock / Glide | Widely used software for molecular docking (SBVS), predicting how a ligand binds to a protein target and estimating its binding affinity. researchgate.net |
| Pharmacophore Modeling (e.g., in MOE, Discovery Studio) | Identifies and uses the 3D spatial arrangement of key chemical features of active molecules as a query for LBVS. nih.gov |
| ChemAxon Reactor | A software tool for simulating chemical reactions to generate virtual combinatorial libraries based on a defined core scaffold and sets of reactants. mdpi.com |
| PyRMD | A ligand-based virtual screening tool that uses a reference compound to rapidly screen massive chemical databases for structurally similar molecules. researchgate.net |
Advanced Research Applications of 2 Chloroimidazo 1,2 a Pyrimidine in Chemical Sciences
Applications in Medicinal Chemistry Research (Mechanism-Oriented)
The imidazo[1,2-a]pyrimidine (B1208166) core is a key structural element in a variety of biologically active compounds. beilstein-journals.org Its versatility has made it a focal point in medicinal chemistry for targeting a range of diseases through specific molecular mechanisms.
Enzyme Inhibition Studies (e.g., Cholinesterase, c-Met Kinase)
Derivatives of imidazo[1,2-a]pyrimidine have been investigated for their potential to inhibit various enzymes implicated in disease.
Cholinesterase Inhibition: Certain derivatives of the related 7-Chloroimidazo[1,2-a]pyrimidine have shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of neurodegenerative diseases like Alzheimer's. Some of these compounds have demonstrated strong inhibitory potential with IC50 values in the low micromolar range.
c-Met Kinase Inhibition: The c-Met tyrosine kinase is a key player in cancer development, making it an attractive target for therapeutic intervention. nih.gov Research has shown that pyrazolo[3,4-b]pyridine derivatives can exhibit potent c-Met kinase inhibitory activity, with some compounds demonstrating IC50 values in the nanomolar range. nih.gov The mechanism often involves the binding of these compounds to the ATP-binding site of the kinase, thereby blocking its activity. nih.gov
Table 1: Enzyme Inhibition by Imidazo[1,2-a]pyrimidine Derivatives
| Derivative Class | Target Enzyme | Potency (IC50) | Reference |
|---|---|---|---|
| 7-Chloroimidazo[1,2-a]pyrimidine derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Low micromolar range | |
| Pyrazolo[3,4-b]pyridine derivatives | c-Met Kinase | Nanomolar range (e.g., 4.27 ± 0.31 nM) | nih.gov |
| Imidazo[1,2-c]pyrimidin-5(6H)-ones | Cyclin-dependent kinase 2 (CDK2) | Micro- to submicromolar range | nih.gov |
Investigation of Antimicrobial Action Mechanisms
The imidazo[1,2-a]pyrimidine scaffold has been a foundation for the synthesis of numerous derivatives with significant antimicrobial properties. nih.govnih.gov
Research has focused on understanding the mechanisms by which these compounds exert their effects. For instance, some thiophenyl pyrimidine (B1678525) derivatives have been shown to inhibit FtsZ polymerization and GTPase activity, which are crucial for bacterial cell division. rsc.org This disruption of essential cellular processes leads to a bactericidal effect. rsc.org
Furthermore, studies on imidazo[1,2-a]pyrimidine chalcones have demonstrated their broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. derpharmachemica.com The mechanism is thought to involve the interaction of the chalcone (B49325) moiety with bacterial targets, a process that can be enhanced by the imidazo[1,2-a]pyrimidine core. derpharmachemica.com
Table 2: Antimicrobial Activity of Imidazo[1,2-a]pyrimidine Derivatives
| Derivative Type | Target Organisms | Mechanism of Action | Reference |
|---|---|---|---|
| Thiophenyl pyrimidine derivatives | Gram-positive strains (including MRSA and VREs) | Inhibition of FtsZ polymerization and GTPase activity | rsc.org |
| Imidazo[1,2-a]pyrimidine chalcones | Gram-positive and Gram-negative bacteria | Not fully elucidated, involves chalcone moiety interaction | derpharmachemica.com |
| 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrimidine-hydrazone derivatives | E. coli, S. aureus, P. aeruginosa, S. pyogenes | Not specified | researchgate.net |
Exploration of Anticancer Mechanisms via Cell Signaling Pathway Modulation
The anticancer potential of imidazo[1,2-a]pyrimidine derivatives is a significant area of research, with studies focusing on their ability to modulate key cell signaling pathways involved in cancer progression. nih.gov
One of the primary mechanisms involves the inhibition of the PI3K/AKT/mTOR pathway. nih.gov This pathway is frequently overactive in cancer and plays a crucial role in cell growth, proliferation, and survival. nih.gov Imidazo[1,2-a]pyridine (B132010) derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov
Another important target is the STAT3/NF-κB signaling pathway, which is involved in inflammation and cancer. nih.gov A novel imidazo[1,2-a]pyridine derivative has been shown to exert anti-inflammatory effects by modulating this pathway, reducing the expression of inflammatory cytokines and enzymes like COX-2 and iNOS. nih.gov
Furthermore, some pyrimidine derivatives induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. nih.gov These compounds can also cause a loss of mitochondrial membrane potential, a key event in the apoptotic cascade. nih.gov
Research into Antitubercular Activity against Resistant Strains
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents. sdstate.edu Imidazo[1,2-a]pyrimidine derivatives have shown promise in this area. nih.gov
Research has identified pyrazolylpyrimidinones, derived from a pyrimidine core, as having potent activity against Mtb, including clinical isolates. nih.gov While the exact target is still under investigation, studies suggest that these compounds may disrupt iron homeostasis in the bacteria. nih.gov Resistance to these compounds has been linked to mutations in the MmpL3 protein, though it may not be the direct target. nih.gov
Combination therapy studies have also shown that pyrimidine compounds can act synergistically with existing anti-TB drugs like isoniazid (B1672263) and rifampicin, enhancing their efficacy against Mtb. nih.gov
Antiviral and Anti-inflammatory Mechanism Exploration
The imidazo[1,2-a]pyrimidine scaffold has been utilized to develop compounds with antiviral and anti-inflammatory properties.
Antiviral Activity: Acyclic C-nucleoside analogues of imidazo[1,2-a]pyrimidine have demonstrated specific activity against cytomegalovirus and/or varicella-zoster virus. nih.gov The mechanism of action for these antiviral effects is an area of ongoing investigation.
Anti-inflammatory Activity: The anti-inflammatory effects of pyrimidine derivatives are often linked to the inhibition of cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins, key mediators of inflammation. nih.gov By suppressing COX-1 and COX-2, these compounds reduce inflammation. nih.gov Additionally, as mentioned earlier, imidazo[1,2-a]pyridine derivatives can modulate the STAT3/NF-κB/iNOS/COX-2 signaling pathway, contributing to their anti-inflammatory properties. nih.gov
Antifungal Activity Studies
Imidazo[1,2-a]pyrimidine derivatives have emerged as potential antifungal agents. beilstein-journals.orgnih.gov Molecular docking studies suggest that these compounds may exert their antifungal activity against organisms like Candida albicans by binding to and inhibiting the CYP51 enzyme, a key enzyme in fungal ergosterol (B1671047) biosynthesis. beilstein-journals.orgnih.gov
Furthermore, certain pyrimidine derivatives containing an amide moiety have shown excellent antifungal activity against various plant pathogenic fungi, in some cases exceeding the efficacy of existing antifungal agents like Pyrimethanil. nih.gov
Fragment-Based Drug Discovery (FBDD) Platforms
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for identifying starting points for drug development. FBDD utilizes libraries of low molecular weight compounds (typically < 300 Da), or "fragments," to probe the binding sites of biological targets. These fragments, despite often having low affinity, tend to form high-quality, efficient interactions with the protein.
2-Chloroimidazo[1,2-a]pyrimidine is an ideal candidate for inclusion in FBDD libraries. Its defining characteristics align well with the principles of fragment design:
Low Molecular Weight: The core structure is small and simple.
Defined Three-Dimensional Shape: The rigid, fused ring system provides a well-defined vectoral orientation for substituents, allowing for precise exploration of chemical space.
Functionality for Growth: The chloro-substituent at the 2-position serves as a versatile synthetic handle. It can be readily displaced or used in cross-coupling reactions to "grow" the fragment into a more potent, lead-like molecule by adding other chemical moieties that make additional favorable contacts with the target protein.
In a typical FBDD campaign, fragments like this compound would be screened for binding to a target protein. Once a hit is identified, medicinal chemists can employ strategies such as fragment growing or linking to elaborate the core structure, progressively increasing affinity and optimizing pharmacological properties. The imidazo[1,2-a]pyrimidine core itself is a "privileged scaffold," known to bind to multiple classes of proteins, making its derivatives particularly valuable starting points.
Strategies for Reducing Metabolic Liabilities in Drug Design
A significant challenge in drug development is ensuring that a candidate molecule has a suitable metabolic profile, meaning it is not rapidly broken down into inactive or toxic byproducts by enzymes in the body (primarily Cytochrome P450s). The imidazo[1,2-a]pyrimidine scaffold, while valuable, can present metabolic challenges that require strategic chemical modification.
The process of metabolic degradation often involves oxidation of electron-rich positions on the aromatic rings or N-dealkylation. Key strategies to mitigate these liabilities, as applied to a this compound-based compound, include:
Metabolic Blocking: Introducing inert groups at positions susceptible to metabolic attack. The chlorine atom at the 2-position can itself serve as a metabolic blocker. Alternatively, replacing a metabolically labile hydrogen atom with a fluorine atom or a trifluoromethyl group can prevent oxidation at that site.
Altering Electronic Properties: The electron-withdrawing nature of the chlorine atom on the imidazo[1,2-a]pyrimidine ring system can decrease the electron density of the scaffold, making it less susceptible to oxidative metabolism. Further derivatization can fine-tune these electronics.
Conformational Shielding: Introducing bulky groups near a metabolically active site can physically hinder the approach of metabolic enzymes, thereby increasing the compound's half-life.
By employing these strategies, chemists can modify derivatives of this compound to enhance their metabolic stability, a critical step in advancing a compound from a preliminary hit to a viable drug candidate.
Development of Novel Chemical Space and Intellectual Property
The ability to generate novel molecules with unique biological activities is the cornerstone of pharmaceutical innovation and the foundation of intellectual property (IP). This compound is a valuable starting material for exploring novel chemical space and establishing new IP. The imidazo[1,2-a]pyrimidine core is a known pharmacophore found in drugs like the anxiolytics divaplon (B1670791) and fasiplon. nih.govmdpi.com
The true value of this compound lies in its capacity as a versatile building block. The chlorine atom at the 2-position is a key site for diversification. Using modern synthetic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), a vast array of different substituents can be attached at this position. This allows for the systematic and rapid generation of large libraries of novel compounds.
For example, coupling various boronic acids (Suzuki reaction) or amines (Buchwald-Hartwig reaction) to the 2-position can produce thousands of distinct molecules. Each new compound represents a unique point in chemical space, with the potential for novel interactions with biological targets. This exploration can lead to the discovery of compounds with improved potency, selectivity, or pharmacokinetic properties, forming the basis for new patent applications and securing the commercial viability of a research program. The synthesis of novel derivatives of the imidazo[1,2-a]pyrimidine family has been a subject of significant research. nih.gov
Studies on Calcium Channel Blocking and Local Anesthetic Activity
The imidazo[1,2-a]pyrimidine scaffold is known to exhibit a range of biological activities, including functioning as a calcium channel blocker. nih.gov This activity is particularly relevant to the development of cardiovascular drugs and local anesthetics. Local anesthetics function primarily by blocking voltage-gated sodium channels, but many also interact with potassium and calcium channels, which can contribute to both their anesthetic and toxic effects. mdpi.com
Voltage-gated calcium channels are critical for synaptic transmission and muscle contraction. nih.gov Their blockade can modulate neuronal excitability and vascular tone. Research has shown that various local anesthetic agents can block L-type calcium channels, and there is a correlation between a compound's potency as a local anesthetic and its ability to interact with these channels. beilstein-journals.org
Studies on different local anesthetics have demonstrated varying potencies in blocking high-voltage-activated calcium currents. The potential for derivatives of this compound to act as calcium channel blockers is rooted in the established activity of the parent scaffold. The 2-chloro position provides a convenient point for modification to optimize this activity, potentially leading to new therapeutic agents.
Below is a table showing the comparative potency of several known local anesthetics in blocking calcium and sodium channels, illustrating the type of data that would be relevant in the evaluation of new imidazo[1,2-a]pyrimidine derivatives.
| Compound | Ca2+ Channel Blockade (IC50, µM) | Na+ Channel Blockade (IC50, µM) | Relative Potency (Anesthetic) |
| Dibucaine | ~60 | ~15 | 16 |
| Tetracaine | 80 | 18 | 16 |
| Bupivacaine | ~120 | 130 | 8 |
| Lidocaine | >1000 | 650 | 2 |
| Procaine | >1000 | 1900 | 1 |
This table is illustrative and compiled from various sources. IC50 values can vary based on experimental conditions. The data highlights the differential effects on ion channels.
The investigation of this compound derivatives in this area could uncover compounds with a desirable balance of sodium and calcium channel activity, potentially leading to local anesthetics with improved safety profiles or novel cardiovascular agents.
Applications in Materials Science and Optoelectronics
The utility of the imidazo[1,2-a]pyrimidine scaffold extends beyond medicine into the realm of materials science. The fused aromatic system possesses inherent electronic and photophysical properties that make it an attractive building block for functional organic materials. mdpi.com The 2-chloro derivative is a key intermediate for synthesizing these advanced materials.
Development of Electroactive Chromophores and Conjugated Polymer Films
Chromophores are molecules that absorb and/or emit light. Those with tunable electronic properties are termed "electroactive" and are fundamental to many technologies. The imidazo[1,2-a]pyrimidine core is a fluorophore, and its derivatives are known to possess interesting fluorescence properties. By chemically modifying the core, its electronic structure can be precisely engineered.
The 2-chloro position on this compound is an ideal anchor point for creating extended π-conjugated systems. Using cross-coupling reactions, various aromatic and heteroaromatic units can be attached to the core. This process extends the conjugation, which typically results in:
A bathochromic shift: The absorption and emission of light are shifted to longer wavelengths (i.e., a change in color).
Increased quantum yield: The efficiency of light emission can be enhanced.
Modulated redox potentials: The ease with which the molecule can be oxidized or reduced is altered.
These tailored chromophores can be incorporated as side chains or as part of the main backbone of conjugated polymers. Such polymers can form thin films that conduct electricity upon doping or light exposure, making them suitable for applications like sensors, electrochromic devices (which change color with voltage), and organic photovoltaics.
Organic Light-Emitting Diode (OLED) Precursors
Organic Light-Emitting Diodes (OLEDs) are a major technology in modern displays and lighting. tubitak.gov.tr An OLED device is composed of several thin layers of organic materials sandwiched between two electrodes. When a voltage is applied, charge carriers (electrons and holes) are injected, which combine in an emissive layer to produce light.
The performance of an OLED is highly dependent on the materials used in its emissive and charge-transport layers. Imidazo[1,2-a]pyrimidine derivatives are promising candidates for these roles. Their suitability stems from:
Tunable Energy Levels: As determined by methods like Density Functional Theory (DFT), the Frontier Molecular Orbital (FMO) energies (HOMO and LUMO) of imidazo[1,2-a]pyrimidine derivatives can be tuned through substitution. nih.gov This allows for the design of materials that facilitate efficient charge injection and transport and have a desired emission color.
High Thermal Stability: The rigid, fused-ring structure generally imparts good thermal stability, which is essential for the long-term operational stability of an OLED device.
Potential for High Quantum Efficiency: The inherent fluorescence of the scaffold is a prerequisite for an efficient emissive material.
This compound serves as a crucial precursor for creating these specialized OLED materials. The 2-position can be functionalized to attach groups that enhance charge transport capabilities or to link multiple pyrimidine units together, forming oligomers or polymers with tailored optoelectronic properties for next-generation displays and lighting.
Studies on Intramolecular Charge Transfer Phenomena
While direct and extensive research on the intramolecular charge transfer (ICT) phenomena of this compound is not widely documented, the photophysical properties of the broader imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine families provide a strong basis for understanding its potential behavior. The imidazo[1,2-a]pyrimidine core is a π-deficient system, making it an electron-accepting unit. osf.io The nature and position of substituents on this heterocyclic scaffold are known to significantly influence its electronic and photophysical properties, including fluorescence and ICT. osf.ioijrpr.com
The substitution at the C2 position is particularly crucial in modulating the electronic characteristics of the imidazo[1,2-a]pyrimidine ring. Studies on related derivatives have shown that the introduction of π-conjugated groups, such as phenyl or naphthyl, at the C2 position can enhance fluorescence quantum yields. ijrpr.com Conversely, the presence of an electron-withdrawing group, such as the chloro group in this compound, is expected to impact the energy levels of the frontier molecular orbitals (HOMO and LUMO) and the potential for ICT.
In analogous push-pull chromophores based on the pyrimidine ring, the pyrimidinyl fragment acts as a potent electron-withdrawing group. osf.io The introduction of a chloro substituent at the 2-position of the imidazo[1,2-a]pyrimidine scaffold would further enhance its electron-accepting character. This increased electron deficiency can influence the energy of the LUMO. When paired with a suitable electron-donating group elsewhere on the molecule, this arrangement would facilitate ICT upon photoexcitation.
The following table summarizes the expected influence of the 2-chloro substituent on the electronic properties relevant to ICT, based on general principles observed in similar heterocyclic systems.
| Electronic Property | Expected Influence of 2-Chloro Substituent | Rationale |
| LUMO Energy Level | Lowered | The chloro group is electron-withdrawing, increasing the electron deficiency of the pyrimidine ring. |
| HOMO-LUMO Energy Gap | Potentially Reduced | Depends on the corresponding effect on the HOMO level, but a lowered LUMO would contribute to a smaller gap. |
| Electron-Accepting Character | Enhanced | The inductive effect of the chlorine atom strengthens the inherent electron-accepting nature of the imidazo[1,2-a]pyrimidine core. |
| Intramolecular Charge Transfer (ICT) | Modulated | The presence of the chloro group would significantly influence the charge distribution in the excited state, a key aspect of ICT. |
Role as an Intermediate in Agrochemical Synthesis
The imidazo[1,2-a]pyrimidine scaffold is a recognized pharmacophore in medicinal chemistry, and its structural analogs, the imidazo[1,2-a]pyridines, have found applications in the development of agrochemicals. mdpi.com The reactivity of the 2-chloro-substituted variants of these heterocycles makes them valuable intermediates for the synthesis of more complex, biologically active molecules.
Specifically, the pyridine (B92270) analog, 2-chloroimidazo[1,2-a]pyridine (B1597247), serves as a crucial intermediate in the synthesis of the sulfonylurea herbicide, imazosulfuron. researchgate.net In this synthetic pathway, the 2-chloroimidazo[1,2-a]pyridine core is first subjected to sulfonation at the 3-position to yield 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide. researchgate.net This sulfonamide is then coupled with another heterocyclic moiety to produce the final herbicide.
Given the structural similarity and comparable chemical reactivity between the imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine systems, it is highly plausible that this compound can serve a similar role as a key building block in the synthesis of novel agrochemicals. The chloro-substituent at the 2-position is a versatile functional group that can readily participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of substituents, thereby enabling the generation of diverse chemical libraries for screening of herbicidal, fungicidal, or insecticidal activity.
The general synthetic utility of this compound as an intermediate in agrochemical development can be illustrated by the following hypothetical reaction scheme, drawing a parallel to the synthesis of imazosulfuron.
| Step | Reactant | Reagent | Product | Application of Product |
| 1 | This compound | Chlorosulfonic Acid | This compound-3-sulfonyl chloride | Intermediate |
| 2 | This compound-3-sulfonyl chloride | Ammonia | This compound-3-sulfonamide | Key intermediate for coupling |
| 3 | This compound-3-sulfonamide | Substituted Pyrimidine/Triazine amine | Novel Sulfonylurea Derivative | Potential Herbicide |
This table outlines a potential synthetic route where this compound is a starting material for a new class of sulfonylurea herbicides. The versatility of the chloro-substituent also allows for its displacement by other nucleophiles, further expanding its utility in the synthesis of a variety of potentially bioactive agrochemical compounds.
Emerging Trends and Future Directions in 2 Chloroimidazo 1,2 a Pyrimidine Research
Development of Sustainable Synthetic Approaches for 2-Chloroimidazo[1,2-A]pyrimidine Analogues
The principles of green chemistry are increasingly influencing the synthesis of pharmacologically relevant molecules, and the production of this compound analogues is no exception. The focus is shifting away from traditional, often harsh, synthetic methods towards more sustainable and eco-friendly alternatives.
Recent research has highlighted the use of gold nanoparticles as efficient catalysts for the synthesis of imidazo[1,2-a]pyrimidine (B1208166) derivatives. mdpi.com This approach offers mild reaction conditions and high yields, presenting an environmentally friendly alternative to conventional methods. mdpi.com Another green approach involves the use of reusable heterogeneous catalysts, such as polyacrylic acid-supported layered double hydroxides, which facilitate one-pot reactions under solvent-free conditions, resulting in excellent yields and allowing for catalyst reuse. researchgate.net
Electrochemical methods are also gaining traction for the synthesis of the related imidazo[1,2-a]pyridine (B132010) core, offering an environmentally benign process that avoids the need for external oxidants and utilizes less toxic solvents. nih.gov Furthermore, ultrasound-assisted synthesis has been successfully employed to produce trifluoromethyl-substituted benzo researchgate.netnih.govimidazo[1,2-a]pyrimidine analogues in a solvent- and metal-free, atom-economical manner. nih.gov The application of such innovative energy sources is a promising trend for the synthesis of this compound analogues.
The development of multicomponent reactions (MCRs) represents another significant stride in the sustainable synthesis of these compounds. rsc.orgresearchgate.net MCRs, which combine multiple starting materials in a single step, are inherently atom-economical and reduce waste. nih.gov The use of eco-friendly solvents like polyethylene (B3416737) glycols (PEGs) and other bio-derived solvents is also being explored to minimize the environmental impact of synthesis. researchgate.net
Future efforts in this area will likely concentrate on the following:
The design of novel, highly efficient, and recyclable catalysts, including nanocatalysts and biocatalysts.
The expanded use of alternative energy sources such as microwaves and ultrasound to drive reactions under milder conditions.
The development of new multicomponent reactions specifically tailored for the synthesis of diverse this compound libraries.
The exploration of flow chemistry systems for continuous, scalable, and safer production.
| Sustainable Method | Key Features | Catalyst/Conditions | Reference |
| Nanocatalysis | Mild conditions, high yields, environmentally friendly | Gold nanoparticles | mdpi.com |
| Heterogeneous Catalysis | Solvent-free, reusable catalyst, excellent yields | Polyacrylic acid-supported layered double hydroxides | researchgate.net |
| Electrosynthesis | Environmentally benign, no external oxidants | Catalytic hydriodic acid, ethanol (B145695) solvent | nih.gov |
| Ultrasound-Assisted Synthesis | Solvent- and metal-free, atom-economical | Ultrasound irradiation | nih.gov |
| Multicomponent Reactions | Atom-economical, reduced waste, single step | Various, including metal-free options | nih.govrsc.org |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. For this compound research, these computational tools are becoming indispensable for designing novel analogues with enhanced biological activity and optimized pharmacokinetic profiles.
Computational studies, including Density Functional Theory (DFT) and molecular docking, are being used to predict the binding affinities and interaction modes of imidazo[1,2-a]pyrimidine derivatives with their biological targets. nih.govnih.gov For instance, molecular modeling has been employed to identify imidazo[1,2-a]pyrimidine Schiff base derivatives as potential inhibitors of proteins crucial for SARS-CoV-2 entry. nih.gov These in silico approaches allow for the rational design of new compounds and the prioritization of candidates for synthesis, thereby saving time and resources. nih.gov
In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction is another critical application of computational tools in this field. nih.govnih.gov By flagging potential liabilities early in the discovery process, these predictions help in the design of compounds with more favorable drug-like properties. nih.gov ML models can be trained on existing datasets of imidazo[1,2-a]pyrimidine analogues to predict the biological activities of new, virtual compounds, even with small datasets. mdpi.com
Future directions in this domain will likely involve:
The development of more sophisticated AI/ML models for quantitative structure-activity relationship (QSAR) studies to more accurately predict the potency and selectivity of new analogues.
The use of generative AI models to design novel this compound scaffolds with desired properties.
The integration of AI with automated synthesis platforms to create a closed-loop system for accelerated drug discovery.
The application of ML to analyze complex biological data and identify novel targets for this compound derivatives.
| Computational Approach | Application | Outcome | Reference |
| Molecular Docking | Prediction of binding affinity and mode | Identification of potential inhibitors | nih.govdoaj.org |
| DFT Calculations | Understanding electronic properties | Rationalizing structure-activity relationships | nih.govnih.gov |
| In Silico ADMET | Prediction of pharmacokinetic properties | Design of compounds with better drug-likeness | nih.govnih.gov |
| Machine Learning | Prediction of biological activity | Generation of new lead compounds | mdpi.com |
Exploration of Novel Reaction Pathways and Catalytic Systems for Functionalization
To fully exploit the therapeutic potential of the this compound scaffold, the development of novel and efficient methods for its functionalization is crucial. The chlorine atom at the 2-position serves as a versatile handle for introducing a wide range of substituents, enabling the fine-tuning of biological activity.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been effectively used to introduce aryl groups at the C2-position of the related 2-chloro-3-nitroimidazo[1,2-a]pyridine, showcasing a pathway to expand structural diversity. researchgate.net The development of new catalytic systems, including those based on Earth-abundant metals, is an active area of research aimed at making these transformations more sustainable. researchgate.net
Recent advancements in C-H activation and functionalization offer exciting new possibilities for modifying the imidazo[1,2-a]pyrimidine core. rsc.org These methods allow for the direct introduction of functional groups without the need for pre-functionalized starting materials, leading to more atom- and step-economical syntheses. The exploration of versatile reactions on the chloro-substituted scaffold, including nucleophilic aromatic substitutions, opens up avenues to a wide array of derivatives. researchgate.net
Future research in this area is expected to focus on:
The development of regioselective C-H functionalization methods to introduce substituents at various positions of the imidazo[1,2-a]pyrimidine ring system.
The discovery of novel catalytic systems that can tolerate a wider range of functional groups and enable challenging transformations.
The use of photoredox catalysis and electrochemistry to drive novel functionalization reactions under mild conditions.
The synthesis of hybrid molecules by coupling the this compound core with other pharmacophores to create compounds with dual or synergistic activities. researchgate.net
Expanding the Scope of Biological Target Identification and Mechanism-of-Action Deconvolution
While this compound and its analogues have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, a deeper understanding of their molecular targets and mechanisms of action is essential for their clinical development. nih.govdergipark.org.trchemrxiv.org
Recent studies have identified imidazo[1,2-a]pyrimidine derivatives as inhibitors of specific molecular targets. For example, certain analogues have shown potent inhibitory activity against lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation-related diseases. nih.gov Others have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. nih.gov The discovery of covalent inhibitors based on the imidazo[1,2-a]pyridine scaffold for challenging targets like KRAS G12C highlights the potential of this chemical class. rsc.org
The deconvolution of the mechanism of action is a complex but critical task. Modern approaches combine experimental biology with computational methods. cam.ac.ukresearchgate.net For instance, after identifying a hit compound through screening, its direct molecular targets can be predicted using structure-based in silico methods. cam.ac.uk These predictions can then be validated experimentally. Transcriptomic and proteomic analyses of cells treated with the compound can further elucidate the downstream pathways affected.
Future efforts will be directed towards:
The use of chemoproteomics and activity-based protein profiling to identify the direct binding partners of this compound analogues in an unbiased manner.
The application of advanced cellular imaging techniques to visualize the subcellular localization of these compounds and their effects on cellular processes.
The development of drug-resistant cell lines to identify potential resistance mechanisms and off-target effects.
The utilization of systems biology approaches to build comprehensive models of the mechanism of action of these compounds, integrating data from multiple -omics platforms. cam.ac.uk
| Biological Target/Pathway | Therapeutic Area | Method of Identification/Study | Reference |
| Lp-PLA2 | Inflammation, Atherosclerosis | Structure-activity relationship studies | nih.gov |
| Wnt/β-catenin signaling | Cancer | Luciferase reporter assay, gene expression analysis | nih.gov |
| EGFR and COX-2 | Cancer | In vitro enzyme inhibition assays, molecular docking | nih.gov |
| KSP and Aurora-A Kinase | Cancer | Enzyme inhibition assays, cytotoxicity assays | dergipark.org.tr |
| Antimicrobial Targets | Infectious Diseases | Whole-cell screening, molecular docking | dergipark.org.trnih.gov |
Q & A
Q. What are the standard synthetic routes for 2-Chloroimidazo[1,2-a]pyrimidine derivatives?
The synthesis typically involves condensation reactions, halogenation, or cross-coupling strategies. For example:
- Vilsmeier-Haack formylation : Reacting 2-Chloroimidazo[1,2-a]pyridine with DMF-POCl₃ at 70°C yields 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, a key intermediate for further functionalization (e.g., ferrocenylpyrimidine derivatives) .
- Two-step chlorination : 2-Aminopyridine reacts with chloroacetic acid in ethanol under reflux to form an intermediate, followed by cyclization with POCl₃ in toluene, achieving an 80% yield .
- One-pot cross-coupling : N-Tosylhydrazones and 2-chloroimidazo[1,2-a]pyridines undergo sequential coupling and reductive Cadogan annulation, yielding fused heterocycles with an average 50% yield over three steps .
Table 1: Comparison of Synthetic Routes
Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?
Structural elucidation relies on:
- ¹H/¹³C NMR : To confirm regiochemistry and substituent positions (e.g., distinguishing between C-2 and C-3 substitutions) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formulas, especially for novel derivatives .
- 2D NMR (e.g., COSY, HSQC) : Resolves complex splitting patterns in fused heterocycles .
Advanced Research Questions
Q. How can conflicting yield data in one-pot syntheses of this compound derivatives be resolved?
Discrepancies in yields (e.g., 50% in one-pot vs. 80% in stepwise syntheses) often arise from competing side reactions or incomplete annulation. Mitigation strategies include:
- Catalyst optimization : Screening palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to improve cross-coupling efficiency .
- Temperature control : Lowering reaction temperatures during annulation steps to suppress byproduct formation .
- In-situ monitoring : Using TLC or LC-MS to identify intermediate bottlenecks .
Q. What mechanistic insights explain the regioselectivity of substituents in this compound derivatives?
Regioselectivity is influenced by:
- Electrophilic aromatic substitution (EAS) : Electron-rich positions (e.g., C-3) favor functionalization under acidic conditions .
- Steric effects : Bulky substituents at C-2 hinder reactivity at adjacent positions, directing modifications to C-6 or C-7 .
- Computational modeling : DFT studies predict charge distribution, guiding rational design of derivatives with tailored bioactivity .
Q. How are this compound derivatives applied in medicinal chemistry research?
These compounds serve as:
- Bioisosteres : Replacing imidazo[1,2-a]pyrimidine with chloro-substituted analogs enhances metabolic stability in GABA receptor modulators .
- Antiprotozoal agents : SAR studies demonstrate that electron-withdrawing groups (e.g., -Cl, -NO₂) at C-2 improve activity against Trypanosoma brucei .
- Fluorescent probes : Carbaldehyde derivatives exhibit intramolecular charge transfer (ICT) properties for cell imaging .
Data Contradiction Analysis
Q. Why do reported yields for similar synthetic routes vary significantly across studies?
Variations arise from:
- Purity of starting materials : Impurities in chloroacetic acid or POCl₃ reduce intermediate stability .
- Scale-dependent effects : Milligram-scale reactions often report higher yields than gram-scale syntheses due to better heat/mass transfer .
- Workup protocols : Differences in purification methods (e.g., column chromatography vs. recrystallization) impact isolated yields .
Methodological Recommendations
Q. What protocols optimize the synthesis of this compound-carbaldehyde derivatives?
- Step 1 : React 2-Chloroimidazo[1,2-a]pyridine with Vilsmeier reagent (DMF-POCl₃) at 70°C for 5 hours .
- Step 2 : Purify via flash chromatography (hexane/ethyl acetate) to isolate the carbaldehyde in >80% yield .
- Validation : Confirm aldehyde formation using IR (C=O stretch at ~1700 cm⁻¹) and ¹³C NMR (δ ~190 ppm) .
Q. How can researchers address solubility challenges in NMR analysis of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
